molecular formula C18H23N5O4S B11487922 methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11487922
M. Wt: 405.5 g/mol
InChI Key: XYFRJPCNHIBNRZ-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a triazole ring, a morpholine moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and suitable halogenated intermediates.

    Attachment of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated intermediates, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and functional groups.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound’s structural properties make it useful in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with various molecular targets. The triazole ring and morpholine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(morpholin-4-yl)methyl]benzoate
  • Methyl 4-(morpholin-4-yl)benzoate
  • Methyl 4-({[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate

Uniqueness

Methyl 4-[({[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the combination of its triazole ring, morpholine moiety, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 4-[[2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H23N5O4S/c1-22-15(11-23-7-9-27-10-8-23)20-21-18(22)28-12-16(24)19-14-5-3-13(4-6-14)17(25)26-2/h3-6H,7-12H2,1-2H3,(H,19,24)

InChI Key

XYFRJPCNHIBNRZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CN3CCOCC3

Origin of Product

United States

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